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Compound of Interest

(R)-Morpholin-2-ylmethanol
Compound Name:
hydrochloride

Cat. No.: B3039989

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged
scaffold."[1] Its frequent incorporation into therapeutic agents is no coincidence; this simple
heterocycle imparts a range of beneficial physicochemical and metabolic properties, including
enhanced aqueous solubility, metabolic stability, and a pKa value that favors bioavailability.[2]
[3] When seeking to develop drugs for the central nervous system (CNS), the morpholine
moiety can be particularly advantageous for improving permeability across the blood-brain
barrier.[2][3]

(R)-Morpholin-2-ylmethanol hydrochloride emerges as a particularly valuable asset from
this family of compounds. As a chiral building block, it provides medicinal chemists with a
stereochemically defined starting point, which is critical for achieving target specificity and
reducing off-target effects. This molecule uniquely features a stereocenter at the 2-position,
adjacent to the ring oxygen, and a primary alcohol, offering two distinct points for synthetic
elaboration. The hydrochloride salt form enhances its stability and solubility in various reaction
media, making it a versatile and reliable synthon for constructing complex molecular
architectures. This guide provides a detailed overview of its properties, applications, and field-

proven protocols for its use.

Physicochemical and Handling Properties

A clear understanding of the physical and chemical properties of a building block is
fundamental to its successful application.
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Property Data

Chemical Name (R)-Morpholin-2-yImethanol hydrochloride
CAS Number 1436436-17-7

Molecular Formula CsH12CINO:2

Molecular Weight 153.61 g/mol

Appearance Off-White to Yellow Solid

Purity Typically 297%

Storage Conditions Store at 2-8°C under an inert atmosphere

) Secondary Amine (as hydrochloride salt),
Key Functional Groups ]
Primary Alcohol

Chirality Single (R)-enantiomer

Data compiled from multiple sources.[4][5][6][7]

Core Synthetic Applications & Strategy

The synthetic utility of (R)-Morpholin-2-ylmethanol hydrochloride stems from its bifunctional
nature. The secondary amine and primary alcohol can be selectively functionalized to introduce
the chiral morpholine motif into a target molecule. A common and logical synthetic strategy
involves the initial protection of the more nucleophilic secondary amine, allowing for the
selective modification of the primary alcohol.

Click to download full resolution via product page

This strategic protection is crucial because the secondary amine's basicity and nucleophilicity
would otherwise interfere with many reactions targeting the hydroxyl group, such as oxidations
or reactions requiring strong bases. The tert-butyloxycarbonyl (Boc) group is an ideal choice for
protection due to its stability under a wide range of conditions and its straightforward removal
under acidic conditions.[8]
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Once the nitrogen is protected, the primary alcohol becomes the sole site for modification:

¢ Oxidation: The alcohol can be oxidized to an aldehyde (using PCC, DMP) or a carboxylic
acid (using Jones reagent, TEMPO) to serve as an electrophilic handle for C-C bond
formation (e.g., Wittig, Grignard reactions) or amide bond formation.

« Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alky!l
halide (Williamson ether synthesis) is a direct way to link the morpholine moiety to other
parts of a target molecule.

» Activation: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate)
to facilitate nucleophilic substitution reactions.

This versatility allows for the incorporation of the (R)-morpholin-2-ylmethanol fragment into
complex scaffolds, such as those found in kinase inhibitors or other targeted therapeutics.[9]

Application Protocol 1: N-Protection of (R)-
Morpholin-2-ylmethanol

Objective: To protect the secondary amine of (R)-Morpholin-2-yImethanol hydrochloride with
a Boc group, preparing it for subsequent functionalization of the hydroxyl group. This is a
foundational step for most synthetic routes.

Causality: The starting material is a hydrochloride salt. A stoichiometric amount of base
(Triethylamine, TEA) is required to neutralize the HCI and liberate the free secondary amine,
which then acts as the nucleophile to attack the di-tert-butyl dicarbonate (Bocz0).
Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive,
facilitating easy workup.

Click to download full resolution via product page
Materials & Reagents:

e (R)-Morpholin-2-ylmethanol hydrochloride (1.0 eq)
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o Di-tert-butyl dicarbonate (Bocz0) (1.1 eq)

e Triethylamine (TEA) (2.2 eq)

e Dichloromethane (DCM), anhydrous

e Deionized Water

» Saturated Sodium Chloride solution (Brine)

e Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Na2S0Oa), anhydrous

 Silica Gel for column chromatography

e Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-
Morpholin-2-ylmethanol hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.2 M
concentration).

o Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15-
20 minutes to ensure the formation of the free amine.

e Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control
the exothermicity of the reaction with Boc20.

e Boc20 Addition: Dissolve Boc20 (1.1 eq) in a minimal amount of anhydrous DCM and add it
dropwise to the cooled reaction mixture over 20-30 minutes.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 4-12 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is fully consumed.
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o Workup: Quench the reaction by adding deionized water. Transfer the mixture to a
separatory funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized
water (2x) and then with brine (1x). The washes remove excess TEA hydrochloride and other
water-soluble impurities.

e Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOa4 or NazSOa,
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil or solid is purified by flash column chromatography on
silica gel using an appropriate solvent system (e.g., a gradient of 30-60% Ethyl Acetate in
Hexanes) to yield the pure N-Boc-(R)-morpholin-2-ylmethanol.

Application Protocol 2: O-Alkylation of N-Boc-(R)-
morpholin-2-ylmethanol

Objective: To demonstrate the functionalization of the primary alcohol via Williamson ether
synthesis, a common strategy for linking the morpholine moiety to other molecular fragments.

Causality: This reaction requires a strong, non-nucleophilic base to deprotonate the primary
alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal for this purpose.
Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are used to prevent quenching the
base and to solvate the ions involved. The N-Boc protected starting material ensures that only
the hydroxyl group reacts.

Materials & Reagents:

N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) (from Protocol 1)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Alkyl Halide (e.g., Benzyl Bromide, R-X) (1.1 eq)

Tetrahydrofuran (THF), anhydrous

Saturated Ammonium Chloride (NH4Cl) solution
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o Ethyl Acetate

e Deionized Water & Brine

e Anhydrous Sodium Sulfate (Naz2S0a)
Procedure:

e Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of
NaH (1.2 eq) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to
remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to
the washed NaH.

e Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

o Substrate Addition: Dissolve N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) in anhydrous THF
and add it dropwise to the stirred NaH suspension. Effervescence (Hz gas evolution) should
be observed.

o Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete
to ensure full formation of the sodium alkoxide.

» Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0
°C.

o Reaction: After addition, allow the reaction to warm to room temperature and stir for 6-18
hours, monitoring by TLC. Gentle heating may be required for less reactive halides.

e Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated
agueous NHa4ClI solution dropwise to destroy any unreacted NaH.

o Extraction: Dilute the mixture with Ethyl Acetate and water. Transfer to a separatory funnel,
separate the layers, and extract the aqueous layer with Ethyl Acetate (2x).

e Washing: Combine the organic layers and wash with water (1x) and brine (1x).

e Drying and Concentration: Dry the organic phase over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.
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« Purification: Purify the crude product by flash column chromatography on silica gel to afford
the desired O-alkylated product.

Safety and Handling

(R)-Morpholin-2-ylmethanol and its parent compound, morpholine, require careful handling.
Users should always consult the latest Safety Data Sheet (SDS) before use.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume
hood.[11]

» Hazards: Morpholine and its derivatives can cause skin and eye irritation or burns.[10][11]
Inhalation of dust or vapors should be avoided.[12]

» Handling: Avoid formation of dust and aerosols. Keep away from sources of ignition as
morpholine itself is a flammable liquid.[11] The hydrochloride salt is a stable solid but should
be stored in a cool, dry place away from incompatible materials like strong oxidizing agents.

o First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For
eye contact, rinse cautiously with water for several minutes.[10][12] If inhaled, move the
person to fresh air.[12] Seek immediate medical attention in all cases of significant exposure.

Conclusion

(R)-Morpholin-2-yImethanol hydrochloride is a high-value chiral building block that provides
a direct and stereochemically defined entry point into the synthesis of morpholine-containing
compounds. Its bifunctional nature, when leveraged with a logical protection and
functionalization strategy, makes it an indispensable tool for medicinal chemists. The protocols
detailed herein provide a reliable framework for researchers, scientists, and drug development
professionals to harness the potential of this privileged scaffold in the creation of next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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